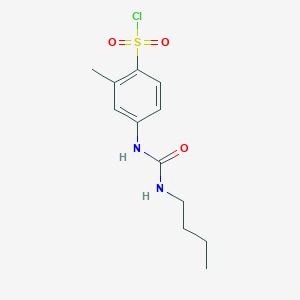

4-(3-Butylureido)-2-methylbenzenesulfonylchloride

Description

The exact mass of the compound 4-(3-Butylureido)-2-methylbenzenesulfonylchloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Butylureido)-2-methylbenzenesulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Butylureido)-2-methylbenzenesulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(butylcarbamoylamino)-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3S/c1-3-4-7-14-12(16)15-10-5-6-11(9(2)8-10)19(13,17)18/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAXKSRGKWAYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373851 | |

| Record name | 4-(3-butyl-ureido)-2-methyl-benzenesulfonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678185-73-4 | |

| Record name | 4-(3-butyl-ureido)-2-methyl-benzenesulfonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 678185-73-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Butylureido)-2-methylbenzenesulfonylchloride chemical structure and properties

An In-Depth Technical Guide to 4-(3-Butylureido)-2-methylbenzenesulfonylchloride

Abstract

This technical guide provides a comprehensive overview of 4-(3-Butylureido)-2-methylbenzenesulfonylchloride, a key chemical intermediate with significant potential in pharmaceutical research and development. While not an active pharmaceutical ingredient (API) itself, its molecular architecture, featuring a reactive sulfonyl chloride group and a ureido moiety, positions it as a valuable building block for the synthesis of novel sulfonylurea derivatives. This document delves into the compound's physicochemical properties, molecular structure, and reactivity profile. A detailed, field-proven synthetic protocol is proposed, grounded in established organic chemistry principles for analogous compounds. Furthermore, we explore its primary application in the discovery of new therapeutic agents, particularly for type 2 diabetes, by examining the mechanism of action of the sulfonylurea class of drugs. Safety, handling, and methodological considerations are also discussed to provide a complete resource for researchers, scientists, and drug development professionals.

Introduction: The Role of Sulfonylurea Intermediates in Modern Medicine

The sulfonylurea class of compounds has been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] These drugs primarily exert their therapeutic effect by stimulating insulin secretion from the pancreatic β-cells. The development of first, second, and even third-generation sulfonylureas like Tolbutamide, Glyburide (Glibenclamide), and Glimepiride has been driven by the need for improved potency, pharmacokinetic profiles, and reduced side effects.[1][2]

Central to the synthesis of these vital medicines are reactive intermediates that allow for modular assembly and diversification. 4-(3-Butylureido)-2-methylbenzenesulfonylchloride (CAS No. 678185-73-4) emerges as a compound of significant interest in this context.[3] It is a bespoke building block, meticulously designed for the synthesis of next-generation sulfonylurea drug candidates. Its structure contains the two essential pharmacophoric elements:

-

An N-butylureido group , which is critical for binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.

-

A highly reactive benzenesulfonyl chloride moiety , which serves as a chemical handle for coupling with various amine-containing fragments to complete the synthesis of the target API.

This guide provides an in-depth analysis of this intermediate, offering both foundational knowledge and practical, actionable protocols to empower researchers in the field of medicinal chemistry.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key identifiers and properties for 4-(3-Butylureido)-2-methylbenzenesulfonylchloride are summarized below.

| Property | Value | Source |

| CAS Number | 678185-73-4 | [3] |

| Molecular Formula | C₁₂H₁₇ClN₂O₃S | [3] |

| Molecular Weight | 304.79 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from related sulfonyl chlorides |

| Melting Point | Data not publicly available | - |

| Boiling Point | Decomposes upon heating | Inferred from related sulfonyl chlorides |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, Dichloromethane, Acetone) | Inferred from structural properties |

Chemical Structure and Reactivity Profile

Molecular Structure

The molecular structure of 4-(3-Butylureido)-2-methylbenzenesulfonylchloride is defined by a central benzene ring substituted at positions 1, 2, and 4. The sulfonyl chloride group provides the primary site of reactivity, while the ureido and methyl groups modulate the compound's steric and electronic properties.

Step-by-Step Methodology

Objective: To synthesize 4-(3-Butylureido)-2-methylbenzenesulfonylchloride.

Materials:

-

2-Methylaniline (o-toluidine)

-

Acetic anhydride

-

Chlorosulfonic acid

-

Hydrochloric acid (concentrated)

-

n-Butyl isocyanate

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ice

Protocol:

-

Step 1: Protection of the Amine (Acetylation)

-

Causality: The amino group of 2-methylaniline is protected as an acetamide to prevent it from reacting during the subsequent aggressive chlorosulfonation step. The acetamido group is an ortho-, para-directing activator, which will guide the sulfonyl chloride group to the desired para position.

-

In a round-bottom flask, dissolve 2-methylaniline (1.0 eq) in a suitable solvent like glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.

-

After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product, 2-methylacetanilide. Filter, wash with cold water, and dry.

-

-

Step 2: Chlorosulfonation

-

Causality: This is the key step to introduce the sulfonyl chloride functionality. Chlorosulfonic acid is a powerful reagent for this transformation. The reaction is highly exothermic and releases HCl gas, requiring careful temperature control and a well-ventilated fume hood.

-

In a three-necked flask equipped with a dropping funnel and a gas outlet, add chlorosulfonic acid (5.0 eq) and cool to 0 °C.

-

Slowly and portion-wise, add the dried 2-methylacetanilide (1.0 eq) from Step 1, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product, 4-acetamido-2-methylbenzenesulfonyl chloride, will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

-

Step 3: Deprotection (Hydrolysis)

-

Causality: The acetyl protecting group is now removed to reveal the free amine, which is needed for the final urea formation step.

-

Suspend the product from Step 2 in a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours until the solid dissolves and hydrolysis is complete.

-

Cool the solution in an ice bath to precipitate the hydrochloride salt of 4-amino-2-methylbenzenesulfonyl chloride.

-

Filter the product and dry. For the next step, the free amine can be generated by careful neutralization with a base like sodium bicarbonate.

-

-

Step 4: Urea Formation

-

Causality: The final ureido moiety is constructed via a nucleophilic addition of the free amine to the electrophilic carbon of n-butyl isocyanate. This is a highly efficient and common method for urea synthesis. [4] * Dissolve the 4-amino-2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add n-butyl isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours. The product, 4-(3-Butylureido)-2-methylbenzenesulfonylchloride, will often precipitate out of the solution.

-

If a precipitate forms, filter the solid, wash with a small amount of cold DCM, and dry. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Applications in Drug Discovery

The primary value of 4-(3-Butylureido)-2-methylbenzenesulfonylchloride lies in its role as a precursor for synthesizing libraries of sulfonylurea compounds for screening as potential antidiabetic agents.

Mechanism of Action of Sulfonylurea Drugs

The final drug molecules synthesized from this intermediate are designed to target the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.

-

Binding: The sulfonylurea drug binds with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.

-

Channel Closure: This binding event induces a conformational change that closes the KATP channel.

-

Depolarization: The closure of the KATP channel prevents potassium ion (K⁺) efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.

-

Calcium Influx: The change in membrane potential opens voltage-gated calcium channels, leading to a rapid influx of calcium ions (Ca²⁺) into the cell.

-

Insulin Release: The elevated intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. [1]

Structure-Activity Relationship (SAR) Potential

By reacting 4-(3-Butylureido)-2-methylbenzenesulfonylchloride with a diverse range of amines (R-NH₂), researchers can systematically probe the structure-activity relationships. The 'R' group can be varied to optimize:

-

Potency: By introducing functionalities that enhance binding to the target receptor.

-

Selectivity: To minimize off-target effects, such as binding to KATP channels in cardiac muscle.

-

Pharmacokinetics: To improve absorption, distribution, metabolism, and excretion (ADME) properties, such as half-life and bioavailability.

Safety and Handling

As with all aryl sulfonyl chlorides, 4-(3-Butylureido)-2-methylbenzenesulfonylchloride should be handled with care, assuming it possesses similar hazards to compounds like p-toluenesulfonyl chloride. [5]

-

Corrosive: The compound is expected to be corrosive to the skin, eyes, and respiratory tract. [6]Hydrolysis produces HCl, which contributes to its corrosive nature.

-

Moisture Sensitive: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-(3-Butylureido)-2-methylbenzenesulfonylchloride is a strategically designed chemical intermediate that holds considerable promise for the advancement of medicinal chemistry, particularly in the development of novel sulfonylurea-based therapeutics. Its bifunctional nature—a reactive sulfonyl chloride for synthetic coupling and a ureido group for receptor recognition—makes it an ideal scaffold for building diverse compound libraries. This guide has provided a detailed examination of its properties, a robust synthesis protocol, and its mechanistic context in drug discovery. By leveraging this knowledge, researchers are well-equipped to utilize this potent building block in their quest for new and improved treatments for metabolic diseases.

References

-

Scribd. (n.d.). Synthesis and Properties of Tolbutamide. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Preparation of Tolbutamide. Retrieved from [Link]

-

Stolar, T., et al. (2019). Introducing Students to Mechanochemistry via Environmentally Friendly Organic Synthesis Using a Solvent-Free Mechanochemical Preparation of the Antidiabetic Drug Tolbutamide. Journal of Chemical Education, 96(5), 999-1003. Retrieved from [Link]

-

Ahmadi, A., et al. (2012). Synthesis, Antidiabetic and Hypolipidemic Activities of New Diethylamine and Triethoxysilyl Derivatives of Tolbutamide on Rats. Medicinal Chemistry, 8(5), 964-969. Retrieved from [Link]

-

PYG Lifesciences. (2025). How is Glibenclamide Sulfonamide(Intermediate) Manufactured?. Retrieved from [Link]

-

PubMed. (1984). Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects. Clinical Pharmacy, 3(5), 473-85. Retrieved from [Link]

-

OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 20(5), 8954-8968. Retrieved from [Link]

-

Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 48-52. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(3-Butyl-ureido)-2-methyl-benzenesulfonyl chloride | CAS 678185-73-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scribd.com [scribd.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

A Technical Guide to the Physicochemical and Solubility Profiling of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride

Abstract

4-(3-Butylureido)-2-methylbenzenesulfonyl chloride is a multifaceted chemical intermediate whose utility in synthetic and medicinal chemistry is critically dependent on a thorough understanding of its physical and solubility properties. This guide presents a comprehensive framework for the characterization of this compound, addressing key parameters such as thermal stability, solid-state properties, and solubility across a range of relevant solvent systems. We provide detailed, field-tested experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), and Equilibrium Solubility determination. The narrative emphasizes the causal relationships between the compound's distinct functional groups—the reactive sulfonyl chloride, the hydrogen-bonding urea, and the hydrophobic butyl group—and its observed physicochemical behavior. This document is intended to serve as an essential resource for researchers, enabling robust experimental design, ensuring data integrity, and accelerating development timelines.

Introduction: Deconstructing the Molecule

In drug discovery and development, the journey of a molecule from a laboratory curiosity to a viable candidate is paved with data. For a synthetic intermediate like 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride, this data provides the fundamental language for process chemists and formulators. The molecule's architecture presents a study in contrasts:

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is the molecule's primary reactive center. It is a potent electrophile, making the compound an excellent precursor for the synthesis of sulfonamides via reaction with amines.[1] However, this reactivity also introduces a critical liability: susceptibility to hydrolysis.[2][3] The presence of water or other nucleophiles can rapidly convert the sulfonyl chloride to the corresponding sulfonic acid, a transformation that must be meticulously controlled in all handling, storage, and experimental procedures.[4][5]

-

The Butylureido Group (-NH-CO-NH-C₄H₉): This moiety is central to the molecule's intermolecular behavior. The two N-H groups and the carbonyl C=O group are prime candidates for hydrogen bonding, which significantly influences the compound's melting point, crystal lattice energy, and solubility in protic solvents. The terminal butyl group introduces a region of lipophilicity, which will dictate its solubility in non-polar organic solvents.

-

The Aromatic Core: The substituted benzene ring provides a rigid scaffold, contributing to the overall thermal stability and influencing the electronic properties of the attached sulfonyl chloride group.

Understanding the interplay of these functional groups is not merely academic; it is the key to predicting and controlling the molecule's behavior in real-world applications. This guide establishes the experimental pathways to quantify these properties authoritatively.

Predicted Physicochemical Properties

While experimental data is the gold standard, in silico predictions provide a valuable starting point for experimental design. The properties of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride can be estimated based on its constituent parts and comparison to analogous structures.

| Property | Predicted Value / Characteristic | Rationale & Implications for Research |

| Molecular Formula | C₁₂H₁₇ClN₂O₃S | Foundational for all stoichiometric calculations.[6] |

| Molecular Weight | 304.79 g/mol | Essential for preparing solutions of known molarity.[6] |

| Appearance | White to off-white crystalline solid | The solid state suggests a well-ordered crystal lattice, likely stabilized by the hydrogen-bonding urea moiety. Visual inspection is the first line of quality control. |

| Melting Point (Tfus) | Moderately High | The combination of a rigid aromatic core, hydrogen bonding from the urea group, and a reasonable molecular weight suggests a melting point significantly above room temperature, contributing to ease of handling as a solid.[7] |

| LogP (Octanol/Water) | ~3.5 - 4.5 (Estimated) | The presence of the butyl chain and aromatic ring suggests significant lipophilicity. This predicts low intrinsic aqueous solubility but good solubility in organic solvents.[8] |

| Aqueous Stability | Low; Prone to Hydrolysis | The electrophilic sulfonyl chloride group reacts with water to form the corresponding sulfonic acid.[2][3] This is the single most critical handling parameter. All aqueous experiments must be conducted with careful pH and time controls. |

Experimental Characterization: Protocols and Rationale

The following sections detail the essential experimental protocols required to generate a robust physicochemical profile for the title compound. The "why" behind each step is explained to instill a deeper understanding of the system.

Thermal Properties Analysis

Understanding a compound's thermal behavior is paramount for determining its stability, purity, and appropriate storage conditions.[9] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this evaluation.[10]

-

Objective: To determine the melting point (Tₘ), heat of fusion (ΔHfus), and identify any other thermal events such as polymorphic transitions.[11]

-

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.[12]

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is critical to prevent any mass loss from volatilization or decomposition prior to the melting event.

-

Thermal Program: a. Equilibrate the sample at 25°C. b. Perform an initial heating ramp from 25°C to a temperature approximately 30°C above the expected melting point at a rate of 10°C/min. This initial scan helps to erase the sample's prior thermal history.[13] c. Cool the sample back to 25°C at a controlled rate (e.g., 20°C/min). d. Perform a second heating ramp from 25°C to the final temperature at 10°C/min. The data from this second scan is used for analysis.[14]

-

Atmosphere: Purge the sample cell with dry nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

Melting Point (Tₘ): Determined as the extrapolated onset temperature of the melting endotherm.[9]

-

Heat of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. A sharp peak with a high ΔHfus is indicative of a highly crystalline, pure material.[15]

-

Purity: The shape of the melting peak can provide a qualitative assessment of purity. Impurities typically cause a broadening of the peak and a depression of the melting point.[11]

-

-

Objective: To determine the onset temperature of thermal decomposition and identify any mass loss events related to residual solvent or degradation.[16]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Thermal Program: Heat the sample from 25°C to 600°C at a constant rate of 10°C/min.

-

Atmosphere: Purge with dry nitrogen gas at 50 mL/min.

-

-

Data Analysis:

-

Onset of Decomposition (Tₒ): Determined from the TGA curve as the temperature at which significant mass loss begins. This is often calculated using the extrapolated onset from the inflection point of the mass loss curve.[9] This temperature defines the upper limit for safe handling and processing.

-

Residual Mass: The percentage of mass remaining at the end of the experiment. For an organic molecule, this should approach zero unless a stable char is formed.

-

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end Caption: Workflow for Thermal Properties Characterization.

Solid-State Characterization

The crystalline form of a compound dictates its physical properties, including solubility and stability.[17] Powder X-ray Diffraction (PXRD) is the definitive technique for analyzing the solid state of a polycrystalline material.[18]

-

Objective: To confirm the crystalline nature of the material and to serve as a fingerprint for identifying the specific crystal form (polymorph).[19]

-

Rationale: Different polymorphs of the same compound can have vastly different solubilities and stabilities.[20] Establishing a reference PXRD pattern for a given batch is crucial for quality control and ensuring batch-to-batch consistency.[21]

-

Methodology:

-

Sample Preparation: Gently pack the powder sample onto a zero-background sample holder. A sufficient amount of powder should be used to create a smooth, flat surface.

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source.

-

Data Acquisition: Scan the sample over a 2θ range of 5° to 40°. The specific scan speed and step size should be optimized to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Crystallinity: A pattern with sharp, well-defined peaks indicates a highly crystalline material. A broad, diffuse halo with no distinct peaks is characteristic of an amorphous solid.

-

Phase Identification: The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystal lattice.[19] This pattern should be documented and used as the reference standard for that solid form.

-

Solubility Profiling

Solubility is a cornerstone property that influences everything from reaction kinetics to bioavailability.[22] For a molecule with both lipophilic (butyl, aromatic ring) and hydrophilic/H-bonding (urea) character, a comprehensive profile across various solvents is essential. The sulfonylurea class of compounds, which shares structural motifs with our target, is known for its generally low aqueous solubility.[22][23][24]

Theoretical Framework

The compound's solubility will be governed by the principle of "like dissolves like."

-

Aqueous Solubility: Expected to be very low due to the dominant lipophilic character. The urea group can hydrogen bond with water, but this is likely insufficient to overcome the hydrophobicity of the rest of the molecule. The sulfonyl chloride group will react with water rather than simply dissolve.[2]

-

Organic Solubility: Higher solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can solvate the polar urea group effectively. Solubility is also anticipated in chlorinated solvents like Dichloromethane (DCM) and Chloroform due to general organic character.

Experimental Solubility Determination

The equilibrium shake-flask method is a reliable "thermodynamic" method for determining solubility.[25][26]

-

Objective: To quantify the saturation solubility of the compound in key organic solvents relevant to synthesis and formulation (e.g., DMSO, Ethanol, Acetonitrile, Dichloromethane).

-

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for 24 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a large, accurate dilution with a suitable mobile phase (e.g., acetonitrile/water) to bring the concentration into the linear range of the analytical detector.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a calibration curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL or µg/mL.[22]

-

dot graph TD { graph [splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end Caption: Workflow for Equilibrium Solubility Determination.

Practical Considerations: Stability and Handling

The high reactivity of the sulfonyl chloride group mandates specific handling procedures to ensure the integrity of the material.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Desiccants should be used to protect it from atmospheric moisture.

-

Handling: All weighing and transfers should be performed in a low-humidity environment (e.g., a glove box or dry box) if possible. Use only anhydrous solvents for preparing solutions intended for chemical reactions.

-

Aqueous Media: When working with aqueous solutions for solubility or other tests, be aware that the measured concentration reflects a dynamic system where dissolution and hydrolysis occur simultaneously.[3][4] Kinetic solubility protocols or very short, controlled time points may be necessary to assess apparent solubility before significant degradation occurs.[25]

Conclusion

The physicochemical and solubility profile of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride is a direct reflection of its molecular structure. The compound's character is defined by the interplay between a reactive electrophilic center, a hydrogen-bonding urea moiety, and a lipophilic butyl group. The experimental protocols detailed herein provide a robust framework for quantifying the critical properties—thermal stability, crystallinity, and solubility—that govern its application in research and development. By adhering to these validated methodologies, scientists can ensure the generation of high-quality, reliable data, thereby minimizing experimental variability and accelerating the path to innovation.

References

-

Wikipedia. Benzenesulfonyl chloride. [Online] Available at: [Link]

-

ChemTalk. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. [Online] Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. [Online] Available at: [Link]

-

ResearchGate. Solubility of sulfonylureas and repaglinide in the absence and presence of aqueous solutions of various co-solvents. [Online] Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Online] Available at: [Link]

-

PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Online] Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

-

PMC. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. [Online] Available at: [Link]

-

Studylib. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Online] Available at: [Link]...

-

Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances A tutorial review. [Online] Available at: [Link]

-

Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Online] Available at: [Link]

-

Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD). [Online] Available at: [Link]

-

American Pharmaceutical Review. Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD) System. [Online] Available at: [Link]

-

ResearchGate. A practical guide to pharmaceutical analyses using X-ray powder diffraction. [Online] Available at: [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Online] Available at: [Link]

-

New Jersey Institute of Technology. DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Online] Available at: [Link]

-

MDPI. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. [Online] Available at: [Link]

-

Pharmaceutical Technology. X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. [Online] Available at: [Link]

-

ACS Publications. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. [Online] Available at: [Link]

-

PubChem. 4-t-Butylbenzenesulfonyl chloride. [Online] Available at: [Link]

-

OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Online] Available at: [Link]

-

ResearchGate. Optimization of DSC measurements for organic phase change materials. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). [Online] Available at: [Link]

-

Smithers. Differential Scanning Calorimetry (DSC) Analysis. [Online] Available at: [Link]

-

Duke Kunshan University. Differential Scanning Calorimetry (DSC) - DNAS. [Online] Available at: [Link]

-

MDPI. Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. [Online] Available at: [Link]

-

PubMed. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. [Online] Available at: [Link]

-

Marquette University. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Online] Available at: [Link]

-

YouTube. Thermal Stability & Shelf Life Analysis by TGA & FT-IR. [Online] Available at: [Link]

-

Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Online] Available at: [Link]

Sources

- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(3-Butyl-ureido)-2-methyl-benzenesulfonyl chloride | CAS 678185-73-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mt.com [mt.com]

- 11. smithers.com [smithers.com]

- 12. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. pharmtech.com [pharmtech.com]

- 20. researchgate.net [researchgate.net]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 26. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Reactivity Profile of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds, including analogues of the sulfonylurea class of drugs. This document delves into the molecule's synthesis, its electrophilic nature, and its reactions with common nucleophiles. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers with the knowledge required for its effective and safe utilization in a laboratory setting.

Introduction

4-(3-Butylureido)-2-methylbenzenesulfonyl chloride, with the CAS Number 678185-73-4, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a highly reactive sulfonyl chloride moiety and a butylurea group. The sulfonyl chloride serves as a potent electrophile, enabling the facile formation of sulfonamides and sulfonate esters, which are prevalent motifs in numerous pharmaceutical agents.[2] The butylurea group can modulate the physicochemical properties of the final compounds, such as solubility and cell permeability, and can also participate in hydrogen bonding interactions with biological targets. Understanding the distinct reactivity of each functional group is paramount for its successful application in the synthesis of complex molecules.

Table 1: Physicochemical Properties of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride

| Property | Value | Reference |

| CAS Number | 678185-73-4 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O₃S | [1] |

| Molecular Weight | 304.79 g/mol | [1] |

| Appearance | Presumed to be a solid at room temperature | General knowledge of similar sulfonyl chlorides |

Synthesis of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride

A plausible synthetic route to 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride can be conceptualized through a multi-step process, commencing with a suitable starting material such as 4-amino-2-methylbenzenesulfonamide. The synthesis of a similar intermediate for the drug glibenclamide provides a strong precedent for this approach.[3]

Sources

Methodological & Application

Application Notes and Protocols for the Reaction of 4-(3-Butylureido)-2-methylbenzenesulfonyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ureidobenzenesulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[1][2] The ureidobenzenesulfonamide scaffold, in particular, has garnered significant interest due to its diverse biological activities. These compounds have shown promise as inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and XII, making them attractive candidates for the development of novel anticancer agents.[1][3] The synthesis of these molecules is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4] This document provides a detailed guide to the reaction of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride with various amines, offering insights into the reaction mechanism, a comprehensive experimental protocol, and key considerations for successful synthesis.

Reaction Mechanism and Principles

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.[2] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom of the sulfonyl chloride highly susceptible to nucleophilic substitution. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The general mechanism can be visualized as follows:

Caption: General reaction for sulfonamide synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the reaction of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride with a primary or secondary amine.

Materials:

-

4-(3-Butylureido)-2-methylbenzenesulfonyl chloride

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[5][6]

-

Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.5 - 2.0 equivalents)[7]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Solvents for purification (e.g., ethyl acetate, hexanes, ethanol)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Glassware for recrystallization or column chromatography

Workflow for Sulfonamide Synthesis

Caption: Experimental workflow for sulfonamide synthesis.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.5 equivalents) in an anhydrous solvent.[7] The choice of solvent can influence the reaction rate and should be selected based on the solubility of the reactants.[8][9]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Sulfonyl Chloride: Dissolve 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent. Slowly add this solution to the cooled amine solution dropwise over 30-60 minutes using a dropping funnel or a syringe pump.[7] Maintaining a slow addition rate is important for temperature control.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.[7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.[7]

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.[10][11] The choice of purification method will depend on the physical properties of the product and the nature of any impurities. For crystalline solids, recrystallization is often a highly effective method.[12][13]

Key Reaction Parameters and Considerations

The success of the sulfonamide synthesis depends on several factors. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Recommendation | Rationale and Field-Proven Insights |

| Amine Nucleophilicity | Primary amines are generally more reactive than secondary amines due to less steric hindrance. Electron-donating groups on the amine increase nucleophilicity. | The rate of reaction is directly proportional to the nucleophilicity of the amine. Highly hindered or electronically deactivated amines may require longer reaction times or elevated temperatures. |

| Solvent | Anhydrous aprotic solvents like DCM, THF, or acetonitrile are commonly used.[5] In some cases, sustainable options like deep eutectic solvents have been successfully employed.[6] | The solvent must be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. The polarity of the solvent can influence the reaction rate.[8][9] |

| Base | A non-nucleophilic tertiary amine like triethylamine or pyridine is typically used in excess (1.5-2.0 eq).[7] In some aqueous systems, high pH with sodium hydroxide has been shown to give high yields.[14] | The base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine reactant and driving the equilibrium towards the product. |

| Temperature | The initial addition of the sulfonyl chloride is performed at 0 °C to control the exotherm. The reaction is then typically allowed to proceed at room temperature. | Lower temperatures minimize the formation of side products. For less reactive amines, gentle heating may be necessary to drive the reaction to completion. |

| Stoichiometry | A slight excess of the sulfonyl chloride (1.05-1.1 eq) is often used to ensure complete consumption of the more valuable amine. | Adjusting the stoichiometry can be a useful optimization strategy, particularly if one of the starting materials is significantly more expensive or difficult to obtain. |

| Purification | Recrystallization is a common and effective method for purifying solid sulfonamides.[10][11] Column chromatography is a versatile alternative for non-crystalline products or for separating complex mixtures. | The choice of recrystallization solvent is critical and often requires some experimentation. A good solvent will dissolve the compound when hot but not when cold.[12][13] |

Safety Precautions

-

Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and moisture-sensitive.[15][16][17][18] They can cause severe skin burns and eye damage.[15][17] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] In case of contact, immediately flush the affected area with plenty of water.[16][17]

-

Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care.

-

Solvents: Organic solvents are often flammable and may have associated health risks. Use them in a well-ventilated area and away from ignition sources.

Conclusion

The reaction of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride with amines provides a reliable and versatile route to a class of compounds with significant therapeutic potential.[1][19][20] By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently synthesize a diverse library of ureidobenzenesulfonamides for further investigation in drug discovery programs. This guide provides a solid foundation for successfully carrying out this important transformation.

References

-

Angeli, A., et al. (2015). Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2219-2223. Available at: [Link]

-

Scribd. (n.d.). Recrystallization of Sulfanilamide. Available at: [Link]

-

RSC Publishing. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry. Available at: [Link]

-

Angeli, A., et al. (2015). Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. PubMed. Available at: [Link]

-

Lolak, N., et al. (2019). Design, synthesis and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent carbonic anhydrase IX inhibitors. Bioorganic Chemistry, 82, 117-122. Available at: [Link]

-

Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. Available at: [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

Smaali, A., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 57(15), 6554-6573. Available at: [Link]

-

King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(8), 1845-1853. Available at: [Link]

-

Bowser, J. R., & Williams, P. J. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4111-4113. Available at: [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1222. Available at: [Link]

-

Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

Wu, Y., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(12), 2531-2533. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

-

Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3973-3977. Available at: [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]

-

Simone, M., et al. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal, 26(51), 11779-11783. Available at: [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

-

Lin, H.-Y., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Crystals, 9(9), 449. Available at: [Link]

-

Barr, C. R., Salminen, I. F., & Weissberger, A. (1951). The Reaction of 3-Chlorosulfonylbenzoyl Chloride with Amines. Journal of the American Chemical Society, 73(10), 4975-4975. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

- Google Patents. (2016). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Design, synthesis and biological evaluation of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Strategic Solvent Selection for Reactions of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(3-Butylureido)-2-methylbenzenesulfonyl chloride is a pivotal intermediate in the synthesis of various pharmacologically active compounds, particularly next-generation sulfonylureas. The success of its coupling reactions, typically with primary or secondary amines to form sulfonamides, is critically dependent on the judicious selection of the reaction solvent. This application note provides a comprehensive guide to solvent selection, moving beyond a simple list of options to explain the fundamental principles governing reactivity, yield, and purity. We will explore the mechanistic implications of solvent choice, present a comparative analysis of common solvent systems, and provide detailed, field-proven protocols for conducting these reactions. The objective is to empower researchers to make informed, rational decisions that minimize side reactions, simplify purification, and maximize the efficiency of their synthetic campaigns.

Reactivity Profile of the Core Moiety

The structure of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride is tailored for specific reactivity. The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile, making the sulfur atom highly susceptible to nucleophilic attack. The presence of the electron-donating ureido and methyl groups on the aromatic ring subtly modulates this reactivity. Understanding this profile is the first step in selecting an appropriate reaction environment.

The most common and synthetically valuable reaction for this intermediate is its condensation with an amine to form a stable sulfonamide linkage, a cornerstone of many pharmaceutical compounds.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom.[3][4]

Caption: Core reaction of the sulfonyl chloride with an amine.

A critical consequence of this reaction is the liberation of one equivalent of hydrochloric acid (HCl). This acidic byproduct must be neutralized to prevent protonation of the amine nucleophile, which would render it unreactive, and to avoid potential acid-catalyzed degradation of the product. This necessity directly influences the choice of solvent and the requirement for an additional base.

The Decisive Role of the Solvent in Sulfonylation

The solvent is not a passive medium but an active participant that dictates the reaction's course and outcome. Its properties directly influence reactant solubility, stabilize or destabilize the transition state, and can even participate in competing side reactions.[5]

Key Solvent Parameters and Their Mechanistic Impact

-

Polarity and Dielectric Constant: A solvent with sufficient polarity is required to dissolve the starting sulfonyl chloride and the amine. Polar solvents can also stabilize the charge-separated transition state of the Sₙ2 reaction, potentially accelerating the rate.

-

Aprotic vs. Protic Nature: This is arguably the most critical factor.

-

Aprotic Solvents (e.g., Dichloromethane, THF, Acetonitrile, DMF) do not have acidic protons and are generally preferred. They facilitate the desired reaction between the sulfonyl chloride and the amine without competing.

-

Protic Solvents (e.g., water, ethanol, methanol) contain acidic protons (O-H, N-H) and are themselves nucleophiles. Their use is strongly discouraged for the main reaction step as they can lead to a competitive solvolysis (hydrolysis or alcoholysis) of the highly reactive sulfonyl chloride, forming the corresponding sulfonic acid or ester, which are often difficult-to-remove impurities.[3][6]

-

-

Role as a Base/Acid Scavenger: While the solvent itself is typically not the primary base, its ability to coexist with an added base is essential. In some cases, a basic solvent like pyridine can serve as both the solvent and the acid scavenger.

Logical Workflow for Solvent Selection

The process of selecting a solvent should be systematic, balancing the need for solubility with the imperative to avoid side reactions.

Caption: A logical workflow for selecting the optimal solvent system.

Comparative Analysis of Recommended Solvent Systems

The choice of solvent is a trade-off between reaction performance and operational practicality (e.g., boiling point, ease of removal). Below is a comparison of commonly employed solvent classes for this transformation.

| Solvent Class | Examples | Dielectric Constant (ε) | Boiling Point (°C) | Pros | Cons & Mitigation | Recommended Base |

| Halogenated | Dichloromethane (DCM) | 9.1 | 40 | Excellent solubility for many organics; low boiling point for easy removal.[2] | Can be sensitive to moisture; potential for environmental/health concerns. Use anhydrous grade and work under an inert atmosphere. | Triethylamine (TEA), DIPEA |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | 7.6 (THF) | 66 (THF) | Good general-purpose solvents; relatively unreactive. | Can form peroxides upon storage. Use freshly distilled or inhibitor-free grades. | TEA, DIPEA, K₂CO₃ |

| Aprotic Polar | Acetonitrile (MeCN) | 37.5 | 82 | Higher polarity can enhance reaction rates; relatively inert. | Can be challenging to remove all traces from the final product. | TEA, DIPEA |

| Amides | Dimethylformamide (DMF) | 36.7 | 153 | Excellent solvating power, especially for poorly soluble amines.[7] | High boiling point makes it difficult to remove; can decompose at high temperatures. Use high-vacuum evaporation. | K₂CO₃, Cs₂CO₃ |

| Basic Solvents | Pyridine | 12.4 | 115 | Acts as both solvent and base, simplifying the reaction mixture. | Can be difficult to remove; strong, unpleasant odor; can sometimes act as a nucleophilic catalyst, which may or may not be desired. | None needed |

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride with a generic primary amine (R-NH₂).

Protocol A: Reaction in Dichloromethane (DCM) with Triethylamine (TEA)

This protocol is a robust and widely applicable starting point, leveraging a common, low-boiling-point solvent and an easily removable base.[2]

Materials and Reagents:

-

4-(3-Butylureido)-2-methylbenzenesulfonyl chloride (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride (1.0 eq).

-

Dissolution: Add anhydrous DCM to dissolve the starting material (approx. 10-20 mL per gram of sulfonyl chloride).

-

Reagent Addition: Add the primary amine (1.1 eq) to the stirred solution, followed by the slow, dropwise addition of triethylamine (1.5 eq).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-6 hours).

-

Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM.

-

Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess TEA, then with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes) or by column chromatography on silica gel.

Protocol B: Reaction in Dimethylformamide (DMF) with Potassium Carbonate

This protocol is ideal for reactions involving less soluble amines or when a higher reaction temperature may be required.[7]

Materials and Reagents:

-

4-(3-Butylureido)-2-methylbenzenesulfonyl chloride (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, finely powdered)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Reaction Setup: To a dry, round-bottom flask, add the primary amine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Dissolution: Add anhydrous DMF and stir to create a suspension.

-

Reagent Addition: Add a solution of 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride (1.0 eq) in a small amount of DMF dropwise to the suspension.

-

Reaction and Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary. Monitor by TLC.

-

Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-water with vigorous stirring. The product will often precipitate as a solid.

-

Workup - Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

-

Drying: Dry the solid product under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization. Given the high solubility of sulfonylureas in solvents like DMSO and NMP, care must be taken during the selection of recrystallization solvents.[8][9]

Caption: General experimental workflow for sulfonamide synthesis.

Troubleshooting

-

Low or No Reactivity: Ensure reagents are pure and the solvent is anhydrous. If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area. Gentle heating may be required.

-

Formation of Sulfonic Acid Side Product: This indicates the presence of water. Use anhydrous solvents and reagents and maintain a robust inert atmosphere. This side product is often observed during workup if the reaction is quenched with non-basic water while unreacted sulfonyl chloride remains.

-

Difficulty in Removing Solvent/Base: For high-boiling solvents like DMF, use high-vacuum distillation or precipitate the product by adding an anti-solvent (like water). For pyridine, repeated co-evaporation with a high-boiling hydrocarbon like toluene can be effective.

Conclusion

The selection of a solvent for reactions involving 4-(3-Butylureido)-2-methylbenzenesulfonyl chloride is a critical parameter that profoundly impacts reaction success. A systematic approach, beginning with the selection of an anhydrous aprotic solvent to prevent solvolysis, is paramount. Halogenated solvents like DCM offer ease of use and workup, while polar aprotic solvents like DMF provide superior solvating power for challenging substrates. By understanding the mechanistic principles and utilizing the protocols outlined in this note, researchers can confidently and efficiently synthesize the desired sulfonamide products, paving the way for further drug development and discovery.

References

-

Benchchem. Application Notes and Protocols: The Use of Sulfonating Agents in Organic Synthesis. 10

-

Benchchem. Navigating the Solubility Landscape of Sulfonylureas: A Technical Guide Focused on Glibenclamide. 11

-

PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. 1

-

MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. 3

-

ResearchGate. Strategies for the functionalization of sulfonamides and the synthesis of sulfones. 12

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. 2

-

Taylor & Francis Online. SOLVENT EFFECTS ON THE SOLVOLYSES OF N-BENZOYL-ARENESULFONIMIDOYL CHLORIDES. 4

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. 13

-

RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. 14

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. 6

-

ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. 5

-

Cayman Chemical. Tolazamide Product Information. 15

-

MDPI. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. 8

-

PMC. Solubility Measurement and Various Solubility Parameters of Glipizide in Different Neat Solvents. 9

-

Google Patents. Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide. 16

-

ChemicalBook. Glibenclamide synthesis. 7

-

Patsnap Eureka. Method for synthesizing intermediate benzene sulfonamide of type 2 diabetes mellitus drug glimepiride. 17

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Solubility Measurement and Various Solubility Parameters of Glipizide in Different Neat Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]

- 17. Method for synthesizing intermediate benzene sulfonamide of type 2 diabetes mellitus drug glimepiride - Eureka | Patsnap [eureka.patsnap.com]

Advanced Synthesis of Sulfonylureas: From Sulfonyl Chlorides to Bioactive Scaffolds

Executive Summary & Strategic Overview

Sulfonylureas (

For researchers starting from sulfonyl chlorides (

This guide details two validated protocols:

-

The Direct One-Pot Method (In Situ Isocyanate): A rapid, atom-economical approach utilizing inorganic cyanates to bypass stable intermediates. Best for high-throughput library generation.

-

The Stepwise Sulfonamide Method: A robust, classical approach involving the isolation of a sulfonamide intermediate. Best for large-scale production or when the amine partner is scarce/expensive.

Reaction Landscape & Decision Matrix

Before selecting a protocol, evaluate the reaction landscape. The choice depends largely on the stability of your amine partner and the availability of reagents.

Comparison of Synthetic Routes

| Feature | Route A: Direct One-Pot (Cyanate) | Route B: Stepwise (Sulfonamide) |

| Starting Material | Sulfonyl Chloride ( | Sulfonyl Chloride ( |

| Key Reagent | Sodium/Potassium Cyanate (NaOCN) | Ammonia ( |

| Intermediates | Sulfonyl Isocyanate (Transient) | Sulfonylamide (Stable, Isolated) |

| Atom Economy | High (NaCl is main byproduct) | Moderate (Requires multiple steps/workups) |

| Moisture Sensitivity | High (Isocyanate hydrolyzes rapidly) | Low (Sulfonamides are stable) |

| Primary Application | Rapid Analog Synthesis / R&D | Scale-up / Process Chemistry |

Pathway Visualization

The following diagram illustrates the mechanistic flow and decision points for converting sulfonyl chlorides to sulfonylureas.

Figure 1: Strategic reaction pathways. Route A (Solid Line) offers direct access via unstable isocyanates. Route B (Dashed Line) proceeds via stable sulfonamides.

Protocol A: Direct One-Pot Synthesis (The Cyanate Route)

This method generates the highly reactive sulfonyl isocyanate in situ using stable inorganic salts (NaOCN or KOCN). It is the preferred method for medicinal chemists requiring speed and efficiency [1].

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the cyanate ion (

Critical Success Factor: Moisture control. Water competes with the amine, hydrolyzing the isocyanate back to a sulfonamide and

Materials

-

Substrate: Aryl/Alkyl Sulfonyl Chloride (1.0 equiv)

-

Reagent: Sodium Cyanate (NaOCN) or Potassium Cyanate (KOCN) (1.5 – 2.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 equiv)

-

Catalyst: Pyridine (0.1 – 1.0 equiv) – Optional but recommended for sluggish chlorides.

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add Sodium Cyanate (1.5 equiv) . Note: Grind the salt to a fine powder to maximize surface area.

-

Suspend the salt in Anhydrous Acetonitrile (0.2 M concentration relative to substrate) .

-

-

Isocyanate Generation:

-

Add the Sulfonyl Chloride (1.0 equiv) and Pyridine (0.5 equiv) to the suspension.

-

Heat the mixture to reflux (80–82°C) for 2–4 hours.

-

Monitoring: Monitor by TLC or aliquots checked by IR (look for strong Isocyanate stretch at ~2240 cm⁻¹).

-

-

Amine Addition:

-

Cool the reaction mixture to 0°C (ice bath).

-

Slowly add the Amine (1.0 equiv) dissolved in a minimal amount of anhydrous MeCN.

-

Observation: The reaction is exothermic. Maintain temperature <10°C during addition to prevent side reactions.

-

-

Completion & Workup:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Quench: Pour the mixture into ice-cold 1M HCl (aqueous). This protonates the sulfonylurea (making it insoluble in water) and dissolves the pyridine/inorganic salts.

-

Isolation: Filter the resulting precipitate. Wash copiously with water and cold ether.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).

-

Protocol B: The "Classic" Two-Step Synthesis (Via Sulfonamide)

Use this route if your sulfonyl chloride is extremely expensive (requiring risk mitigation) or if you intend to use a commercially available isocyanate as the coupling partner [2, 3].

Step 1: Conversion to Sulfonamide[5]

-

Dissolve Sulfonyl Chloride in THF or Dioxane.

-

Add excess Ammonium Hydroxide (28% NH₃) or bubble Ammonia gas at 0°C.

-

Stir at RT for 1 hour.

-

Concentrate and acidify to precipitate the Sulfonamide (

) . Recrystallize if necessary.

Step 2: Coupling (The Base-Catalyzed Method)

This step couples the stable sulfonamide with an organic isocyanate (

Materials

-

Substrate: Sulfonamide (from Step 1) (1.0 equiv)

-

Reagent: Isocyanate (

) (1.1 equiv) -

Base: Potassium Carbonate (

) or DBU (1.2 equiv) -

Solvent: Acetone or Methyl Ethyl Ketone (MEK).

Step-by-Step Procedure

-

Dissolution:

-

In a reaction vessel, dissolve the Sulfonamide (1.0 equiv) and

(1.2 equiv) in Acetone (dry) . -

Stir at RT for 15 minutes to allow deprotonation of the sulfonamide (forming the sulfonamidate anion).

-

-

Coupling:

-

Workup (The "Salt Break"):

-

The product exists as a potassium salt in the reaction mixture.

-

Evaporate the solvent (Acetone).

-

Dissolve the residue in a minimum amount of Water .

-

Precipitation: Acidify carefully with 1M HCl to pH 2–3. The free sulfonylurea will precipitate as a white solid.

-

Filter, wash with water, and dry.

-

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield (Route A) | Moisture contamination | Ensure MeCN is distilled/dried over molecular sieves. Use a nitrogen balloon. |

| No Reaction (Route A) | Passive Sulfonyl Chloride | Add catalytic Iodine ( |

| Biuret Formation | Excess Isocyanate | Strictly control stoichiometry (1:1). Avoid excess heating after amine addition. |

| Oily Product | Impurities | Triturate the oil with Hexane/Ether mixtures to induce crystallization. |

Mechanistic Visualization: Base-Catalyzed Coupling (Route B)

Figure 2: Stepwise mechanism for the base-catalyzed coupling of sulfonamides and isocyanates.

References

-

Sodium Cyanate Mediated Synthesis of Sulfonylurea and Sulfonyltriuret from Sulfonyl Chloride and Amine. Source: ResearchGate.[8][9] URL:[Link]

-

Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Source: Vietnam Journal of Science, Technology and Engineering. URL:[Link]

-

Syntheses from amines and electrophilic sulfonyl isocyanate or N-sulfonyl carbamates. Source: ResearchGate (Snippet 1.5). URL:[Link][8][9]

-

One-Pot Synthesis of Sulfonamides (Relevant Precursor Protocol). Source: Organic Chemistry Portal. URL:[Link]

Sources